1,1,3,3,5,5-Hexamethyltrisiloxane (CAS 1189-93-1) is an α,ω-bifunctional organosilicon compound featuring a linear trisiloxane backbone terminated by reactive silicon-hydride (Si-H) bonds. In industrial and laboratory procurement, it is primarily sourced as a precise chain extender, crosslinker, and high-molecular-weight silane reducing agent. With a boiling point of 128 °C and a density of approximately 0.82 g/mL, it offers a stable liquid profile for hydrosilylation reactions. Its strictly bifunctional nature and extended siloxane spacer make it a critical building block for synthesizing flexible block copolymers, modified epoxy resins, and advanced protective silicone coatings where precise stoichiometric control and network architecture are required [1].
Attempting to substitute 1,1,3,3,5,5-Hexamethyltrisiloxane with shorter homologs like 1,1,3,3-tetramethyldisiloxane (TMDS) or polymeric alternatives like polymethylhydrosiloxane (PMHS) fundamentally alters processability and final material properties. TMDS is highly volatile, complicating stoichiometric control during elevated-temperature hydrosilylation due to evaporative losses, and yields shorter, more rigid linkages. Conversely, PMHS and cyclic hydrosiloxanes possess multiple pendant Si-H bonds, which invariably lead to dense, over-crosslinked, and brittle networks rather than controlled linear extension. Furthermore, non-reactive analogs like octamethyltrisiloxane lack the terminal hydrides necessary for crosslinking, rendering them inert in these synthetic pathways. Therefore, procuring the exact hexamethyltrisiloxane structure is mandatory for applications requiring bifunctional reactivity combined with enhanced spacer flexibility and low volatility [1].
In industrial hydrosilylation, maintaining precise molar ratios is critical. TMDS exhibits a boiling point of 70-71 °C and a flash point of -12 °C, making it highly volatile and prone to evaporative loss at typical reaction temperatures (often >100 °C). In contrast, 1,1,3,3,5,5-Hexamethyltrisiloxane features a boiling point of 128 °C and a flash point of 20 °C. This 57 °C increase in boiling point dramatically reduces vapor pressure during high-temperature processing, minimizing material loss, improving safety, and ensuring that the stoichiometric ratio of Si-H to vinyl/allyl groups remains constant throughout the reaction .
| Evidence Dimension | Boiling Point and Flash Point |
| Target Compound Data | BP: 128 °C, Flash Point: 20 °C |
| Comparator Or Baseline | TMDS (BP: 70-71 °C, Flash Point: -12 °C) |
| Quantified Difference | 57 °C higher boiling point; 32 °C higher flash point |
| Conditions | Standard atmospheric pressure processing |
Lower volatility prevents evaporative loss during heated synthesis, ensuring accurate stoichiometry and safer handling at scale.
The mechanical properties of siloxane-modified polymers depend heavily on the spacer length between crosslink nodes. When modifying open-cage silsesquioxanes or synthesizing hybrid polyimides, substituting TMDS with 1,1,3,3,5,5-Hexamethyltrisiloxane introduces an additional -O-Si(CH3)2- unit. This extended linear trisiloxane segment increases the free volume and flexibility of the resulting polymer network. Studies on siloxane-linked polyimides demonstrate that longer siloxane spacers effectively lower the crystal-liquid crystal transition temperatures and improve the overall flexibility of the main chains compared to shorter disiloxane linkages, without inducing the brittleness associated with multi-functional crosslinkers [1].
| Evidence Dimension | Siloxane spacer length and network flexibility |
| Target Compound Data | Trisiloxane spacer (3 Si atoms, 2 oxygen hinges) |
| Comparator Or Baseline | TMDS (Disiloxane spacer, 2 Si atoms, 1 oxygen hinge) |
| Quantified Difference | 50% increase in backbone silicon atoms per linkage, adding an extra flexible siloxane hinge |
| Conditions | Hydrosilylation-based polymer chain extension |
Procuring the trisiloxane variant is essential for formulating flexible resins, coatings, and elastomers that require lower modulus and higher impact resistance.
For the modification of epoxy resins and advanced composites, precise control over crosslinking density is required. Polymeric silanes like PMHS contain multiple reactive Si-H sites per molecule, which rapidly form highly dense, brittle networks. 1,1,3,3,5,5-Hexamethyltrisiloxane is strictly α,ω-bifunctional, ensuring that it acts solely as a linear chain extender or a well-defined bridge between two reactive sites. This bifunctionality prevents the uncontrolled over-crosslinking seen with PMHS, resulting in reproducible mechanical properties and maintaining the processability of the uncured resin [1].
| Evidence Dimension | Reactive site functionality |
| Target Compound Data | Exactly 2 terminal Si-H bonds (bifunctional) |
| Comparator Or Baseline | PMHS / cyclic hydrosiloxanes (multiple/pendant Si-H bonds, >3 per molecule) |
| Quantified Difference | Strict bifunctionality vs. multi-functionality |
| Conditions | Resin curing and silsesquioxane modification |
Strict bifunctionality guarantees linear chain extension and predictable network architecture, avoiding the brittleness caused by polymeric crosslinkers.
Due to its extended trisiloxane backbone, 1,1,3,3,5,5-Hexamethyltrisiloxane is the preferred chain extender for synthesizing thermotropic liquid crystalline polyimides and flexible hybrid silicones. It provides the necessary spacer length to lower transition temperatures and improve chain flexibility, which is critical for advanced flexible electronics and high-performance films [1].
In the formulation of advanced composites, this compound is used to modify open-cage silsesquioxanes and epoxy resins via hydrosilylation. Its strict bifunctionality ensures that the resin is toughened without suffering from the over-crosslinking and subsequent embrittlement that occurs when using multi-functional silanes like PMHS [2].
For industrial-scale hydrosilylation processes requiring temperatures above 100 °C, 1,1,3,3,5,5-Hexamethyltrisiloxane is selected over TMDS. Its higher boiling point (128 °C) and flash point (20 °C) significantly reduce evaporative losses and fire risks, ensuring that exact stoichiometric ratios are maintained during the production of silicone-organic copolymers .
As a high-molecular-weight silane, it serves as a mild, easily handled reducing agent for organic functional groups. Its lower volatility compared to lighter silanes improves laboratory safety and simplifies post-reaction workup and disposal in pharmaceutical or fine chemical synthesis workflows[3].
Flammable